molecular formula C15H10O3 B1607344 3'-Hydroxyflavone CAS No. 70460-18-3

3'-Hydroxyflavone

Cat. No. B1607344
CAS RN: 70460-18-3
M. Wt: 238.24 g/mol
InChI Key: ISZWRZGKEWQACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Hydroxyflavone is a chemical compound and the backbone of all flavonols, a type of flavonoid . It is a synthetic compound, which is not found naturally in plants . It serves as a model molecule as it possesses an excited-state intramolecular proton transfer (ESIPT) effect .


Synthesis Analysis

An efficient, green, and environmentally benign method has been reported for the synthesis of functionalized 3-hydroxyflavone derivatives via a one-pot three-component condensation reaction . Two novel 3-hydroxyflavone derivatives were synthesized by a one-step simple condensation, cyclization and subsequent oxidation reaction catalyzed by pyrrolidine .


Molecular Structure Analysis

The structure of 3’-Hydroxyflavone is represented by the C6–C3–C6 model in which two benzene rings are joined by a linear three-carbon chain (C2, C3, and C4) with a double bond between C2 and C3 and a carbonyl moiety on C4 .


Chemical Reactions Analysis

As a typical class of excited-state intramolecular proton transfer (ESIPT) molecules, 3-hydroxyflavone derivatives (3HF, also known as flavonols) have received much attention recently . The role of hydrophobic microenvironment is significant in promoting the process and effects of ESIPT .


Physical And Chemical Properties Analysis

3’-Hydroxyflavone has a molecular formula of C15H10O3, an average mass of 238.238 Da, and a monoisotopic mass of 238.062988 Da . It is a synthetic compound, which is not found naturally in plants .

Scientific Research Applications

Fluorescence Probing and Imaging

3-HF is a common fluorescence probe due to its two distinct fluorescence bands: normal form and tautomer form . Its unique dual emission properties are sensitive to environmental factors like polarity and hydrogen bonding, making it valuable for studying various biological and chemical systems . For instance, its interaction with cyclodextrin and octa acid can enhance fluorescence performance in water, which is beneficial for cellular imaging applications .

Supramolecular Chemistry

The encapsulation of 3-HF with cyclodextrin and octa acid has been studied for its potential in supramolecular chemistry . The addition of β-cyclodextrin or γ-cyclodextrin to 3-HF in water can improve the fluorescence intensity, which is useful for creating supramolecular assemblies with specific fluorescence characteristics .

Excited-State Intramolecular Proton Transfer (ESIPT)

3-HF derivatives are a class of ESIPT molecules that have garnered attention for their role in fluorescence imaging in cells . The hydrophobic microenvironment within cells can enhance the ESIPT effects, resulting in dual emission, which is promising for the development of fluorescent sensors for imaging in cells and plants .

Antitumor Activity

Research using cancer cell lines has shown that 3-HF exhibits strong antitumor activity among various test compounds. It demonstrated significant effects against lung cancer, melanoma, and leukemia cell lines while being non-cytotoxic to normal cell lines . This suggests its potential as a therapeutic agent in cancer treatment.

Pharmacological Activities

Flavonols, including 3-HF, are known for their diverse pharmacological activities. They exhibit antiviral, antitumor, anti-inflammatory, anticholinesterase, cytotoxicity, and particularly high antioxidant activity due to their electron-conjugated skeleton . These properties make 3-HF derivatives valuable for developing new drugs and treatments.

Biomembrane Studies

The dual emissions of 3-HF are sensitive to the surrounding environment, which has led to its application in studying biomembranes and proteins . This sensitivity allows researchers to gain insights into the properties of biomembranes and the interactions of proteins within these membranes.

Safety And Hazards

3’-Hydroxyflavone may cause respiratory irritation, serious eye irritation, and skin irritation . It is very toxic if swallowed . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .

Future Directions

3’-Hydroxyflavone could be a promising scaffold for the development of fluorescent imaging in cells . The utilization of supramolecular chemistry would improve the fluorescence performance of 3-hydroxyflavone in water . More studies are required to determine the appropriate dietary concentration, dose, and type of flavonol for a particular condition to prevent any adverse side effects .

properties

IUPAC Name

2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWRZGKEWQACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281647
Record name 3'-hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxyflavone

CAS RN

70460-18-3
Record name NSC-22356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3'-hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxyflavone
Reactant of Route 2
Reactant of Route 2
3'-Hydroxyflavone
Reactant of Route 3
3'-Hydroxyflavone
Reactant of Route 4
Reactant of Route 4
3'-Hydroxyflavone
Reactant of Route 5
Reactant of Route 5
3'-Hydroxyflavone
Reactant of Route 6
Reactant of Route 6
3'-Hydroxyflavone

Q & A

Q1: What is the molecular formula and weight of 3'-hydroxyflavone?

A: 3'-Hydroxyflavone, also known as 3-Hydroxy-2-phenylchromen-4-one, has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. []

Q2: How can 3'-hydroxyflavone be characterized spectroscopically?

A2: 3'-Hydroxyflavone can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, , , , , , ]
  • Mass Spectrometry (MS): Techniques like HR-EI-MS and ESI-MS help determine the molecular weight and fragmentation pattern of the compound. [, ]
  • UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the flavone core. The presence of a 3-hydroxy group in 3'-hydroxyflavone allows for chelation with metals like copper, impacting its UV-Vis spectrum. [, ]
  • Fluorescence Spectroscopy: 3'-hydroxyflavone exhibits fluorescence properties, influenced by its excited-state intramolecular proton transfer (ESIPT) process. This characteristic allows its use as a fluorescent probe in various applications. [, , , , ]
  • Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, particularly the hydroxyl groups and carbonyl groups. [, ]

Q3: How does the position of the hydroxyl group on the flavone ring system influence its interactions?

A3: Research suggests that the presence of a hydroxyl group at the 3' position can influence a flavonoid's interaction with zinc. Studies indicate that while some flavonoids inhibit zinc-containing alcohol dehydrogenases, this inhibition may not be solely due to zinc chelation. The study highlights that the interaction and potential inhibition might be influenced by factors beyond simple zinc chelation, suggesting a more complex interaction mechanism.[10]

Q4: Does 3'-hydroxyflavone exhibit antiplatelet effects?

A: In studies comparing various hydroxyflavone isomers, 3'-hydroxyflavone demonstrated weaker antiplatelet effects compared to 2'-hydroxyflavone in tests involving arachidonic acid (AA) and platelet-activating factor (PAF) induced platelet aggregation. This highlights the importance of hydroxyl group positioning for this specific activity. []

Q5: Are there any insights into the potential anticancer activity of 3'-hydroxyflavone?

A: While specific studies on 3'-hydroxyflavone's anticancer activity are limited in the provided research, its structural similarity to other flavonoids like fisetin and quercetin, known for their anticancer properties, suggests potential. These flavonoids, including 3'-hydroxyflavone, can chelate metal ions like zinc, which are crucial for the function of many enzymes, including those involved in cancer cell growth and proliferation. Further research is needed to investigate the specific mechanisms and efficacy of 3'-hydroxyflavone in cancer models. [, , ]

Q6: How has computational chemistry been applied in the study of 3'-hydroxyflavone and related compounds?

A: Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to investigate the electronic structure, spectroscopic properties, and interactions of 3'-hydroxyflavone and similar flavonoids. These methods provide insights into the electronic transitions responsible for the observed UV-Vis spectra and help explain the impact of solvent effects and metal complexation on the electronic properties of these molecules. []

Q7: How do structural modifications of 3-hydroxyflavone affect its excited-state intramolecular proton transfer (ESIPT)?

A: Studies using various 3-hydroxyflavone derivatives, including methylation at different positions, have revealed the impact of structural modifications on the ESIPT process. Researchers observed that the presence and position of methyl groups can influence the electron density distribution within the molecule, affecting the relative energies of the normal and tautomer excited states, thereby altering the ESIPT kinetics. []

Q8: What analytical methods are commonly employed for the characterization and quantification of 3'-hydroxyflavone?

A8: Several analytical techniques are used to characterize and quantify 3'-hydroxyflavone, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like UV-Vis or mass spectrometry, enables separation and quantification of 3'-hydroxyflavone in complex mixtures. []
  • Mass Spectrometry (MS): MS techniques, such as LDI-TOF MS, are useful for identifying and characterizing 3'-hydroxyflavone and its metal complexes based on their mass-to-charge ratios. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.